![molecular formula C24H20N4O7 B236269 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone CAS No. 129762-22-7](/img/structure/B236269.png)
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone
Overview
Description
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the indolizinone family, which has been shown to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in tumor growth. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone in lab experiments is its potential therapeutic applications. However, there are also some limitations to using this compound. For example, it may have low solubility in certain solvents, which could make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research involving 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, investigations into the safety and toxicity of this compound are also needed before it can be considered for use in clinical settings.
Synthesis Methods
The synthesis of 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone has been described in several publications. One common method involves the reaction of 3,4-dihydro-2H-pyran with 4-tolylsulfinyl isocyanate, followed by cyclization with methyl vinyl ketone. The resulting product is then treated with acid to obtain the final compound.
Scientific Research Applications
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone has been investigated for its potential applications in several areas of scientific research. One area of interest is its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of diseases such as cancer and rheumatoid arthritis.
properties
IUPAC Name |
(7S)-7-methyl-8-(4-methylphenyl)sulfinyl-2,3,6,7-tetrahydro-1H-indolizin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-13(8-6-11)20(19)16-12(2)10-15(18)17-9-3-4-14(16)17/h5-8,12H,3-4,9-10H2,1-2H3/t12-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRMLXQFNJYHBC-SVZXGPMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926485 | |
Record name | 7-Methyl-8-(4-methylbenzene-1-sulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone | |
CAS RN |
129762-22-7 | |
Record name | 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-8-(4-methylbenzene-1-sulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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